Conformational Energetics: Puckering Amplitude and Pseudorotation Barriers in Oxolane Series
Tetroxolane (compound 7) exhibits distinct conformational energetics compared to its lower-oxygen analogs in the oxolane series. Ab initio calculations at the HF/6-31G* level show that puckering and inversion barriers increase with the number of O–O bonds but decrease with the number of ether bridges [1]. The most stable conformation for tetroxolane is a puckered C₂-symmetrical twist form, consistent with compounds 2–7 in the series, but tetroxolane possesses the highest O–O bond count among the stable oxolanes examined [1]. The relative stability analysis via calculated O–O bond energies and ring strain parameters reveals that the lability of higher oxolanes is traced back to increased ring strain, with tetroxolane representing the most strained stable member of the series before pentoxolane (compound 8) [1].
| Evidence Dimension | Conformational energy landscape and ring strain |
|---|---|
| Target Compound Data | C₂-symmetrical twist conformer as global minimum; pseudorotation barrier ≤ 3.3 kcal/mol; highest O–O bond count (2) among stable oxolanes |
| Comparator Or Baseline | 1,2,4-Trioxolane (1 O–O bond, 1 ether bridge): lower ring strain, lower inversion barrier; 1,2-Dioxolane (1 O–O bond, 2 ether bridges): lowest ring strain; Pentoxolane: free pseudorotor |
| Quantified Difference | Ring strain increases monotonically with O–O bond count: tetroxolane > trioxolane > dioxolane; lability of higher oxolanes directly correlates with increased ring strain |
| Conditions | HF/6-31G* level of theory; geometry optimization within semirigid pseudorotor model; isolated molecule calculations |
Why This Matters
The quantitative conformational differences dictate that tetroxolane-based scaffolds possess unique energetic properties governing their stability, reactivity, and potential for controlled peroxide bond cleavage, which cannot be replicated by substituting a trioxolane or dioxolane core.
- [1] Cremer D. Theoretical Determination of Molecular Structure and Conformation. XI. The Puckering of Oxolanes. Isr J Chem. 1983;23(1):72-84. doi:10.1002/ijch.198300010 View Source
